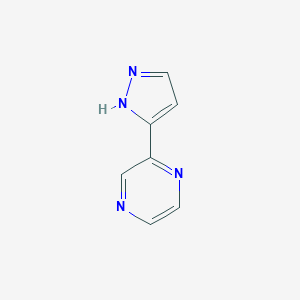

2-(1H-pyrazol-3-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSVVLLAMHTBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578975 | |

| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-54-5 | |

| Record name | 2-(1H-Pyrazol-3-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-3-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(1H-Pyrazol-3-yl)pyrazine: A Privileged Scaffold for Drug Discovery

This guide provides an in-depth technical overview of 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of significant interest to the scientific and drug development communities. By merging two "privileged" nitrogen-containing scaffolds—pyrazine and pyrazole—this molecule represents a versatile building block for the synthesis of novel therapeutic agents. We will explore its fundamental properties, validated synthesis protocols, and its strategic importance in modern medicinal chemistry.

Part 1: Core Physicochemical Properties and Structural Significance

This compound, identified by CAS number 111781-54-5, is a bifunctional heterocyclic compound.[1][2][3] Its structure is notable for containing both a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4 arrangement, and a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms.[4][5] This combination imparts unique electronic and steric properties, making it a valuable starting point for library synthesis in drug discovery programs.

The pyrazole moiety can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), while the pyrazine ring provides additional hydrogen bond acceptors.[6] This multi-point interaction capability is highly desirable for creating molecules that can bind with high affinity and specificity to biological targets such as protein kinases, receptors, and enzymes.[6][7]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₄ | [1][3][8][9] |

| Molecular Weight | 146.15 g/mol | [1][2][3][8] |

| CAS Number | 111781-54-5 | [1][2][3] |

| Appearance | Off-white crystalline powder | [3] |

| Melting Point | 155-157 °C | [3] |

| Boiling Point (Predicted) | 376.6 ± 27.0 °C | [3] |

| Density (Predicted) | 1.296 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.52 ± 0.10 | [3] |

Part 2: Synthesis and Characterization

The synthesis of pyrazole rings is a well-established area of organic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach provides a reliable and high-yielding pathway to the target molecule.

Principle of Synthesis

The most direct synthesis of this compound involves the cyclocondensation reaction between a pyrazine-substituted β-dicarbonyl precursor and hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Ethanol is an ideal solvent as it readily dissolves the reactants and the hydrazine hydrate, facilitating a homogenous reaction environment. The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.[10]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for pyrazole synthesis.[10][11] Researchers should adapt it based on laboratory conditions and safety assessments.

Objective: To synthesize this compound from 1-(pyrazin-2-yl)butane-1,3-dione.

Materials:

-

1-(Pyrazin-2-yl)butane-1,3-dione (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol (200 proof)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Standard glassware for work-up and filtration

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(pyrazin-2-yl)butane-1,3-dione in 20 mL of ethanol. Stir the mixture until the solid is fully dissolved.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition of hydrazine is a critical step; it initiates the nucleophilic attack that drives the cyclization.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C. Maintain this temperature with stirring for 1-2 hours. The elevated temperature provides the necessary activation energy for the dehydration and aromatization steps.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to observe the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. This step concentrates the product.

-

Purification: The resulting crude solid is purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. The pure product should precipitate as off-white crystals upon cooling.[3]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the molecular weight of 146.15 g/mol .

Part 3: Significance in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, often leading to compounds with therapeutic potential.[7][12] Both pyrazole and pyrazine rings are cornerstones of numerous FDA-approved drugs, demonstrating their metabolic stability and favorable pharmacological properties.[7][13]

Derivatives of pyrazole are found in drugs for a vast range of conditions, including cancer (e.g., kinase inhibitors like Ruxolitinib) and inflammation (e.g., Celecoxib).[7] Similarly, pyrazine-containing drugs are essential medicines, including the anti-tuberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib.[13][14]

By providing this pre-built core, this compound allows medicinal chemists to rapidly generate libraries of novel compounds through functionalization at various positions on the two rings.

Caption: this compound as a scaffold for library development.

Strategic Advantages for Drug Development:

-

Vectorial Diversity: The scaffold provides multiple, spatially distinct vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).

-

Proven Pharmacophores: It combines two heterocycles with a long history of clinical success, reducing the risk associated with entirely novel scaffolds.[15][16]

-

Synthetic Tractability: The core is accessible through robust and scalable chemical reactions, facilitating the production of analogues for structure-activity relationship (SAR) studies.[11]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its defined molecular weight of 146.15 g/mol and formula C₇H₆N₄ belie a complex and highly valuable structural architecture.[1][3] By providing a robust, pre-validated scaffold that merges the favorable properties of both pyrazole and pyrazine heterocycles, it enables researchers and drug development professionals to accelerate the discovery of next-generation therapeutics for a wide range of human diseases.

References

- 1. scbt.com [scbt.com]

- 2. 111781-54-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | 111781-54-5 [amp.chemicalbook.com]

- 4. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 10. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 14. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(1H-pyrazol-3-yl)pyrazine

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database search, we have determined that specific experimental data on the thermal stability and degradation pathways of 2-(1H-pyrazol-3-yl)pyrazine is not publicly available at this time. The synthesis of this and similar compounds has been documented, but detailed thermal analysis, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and identification of degradation products under various stress conditions, remains to be published.

Therefore, while we cannot provide a specific in-depth guide on the titular compound, we present this whitepaper as a comprehensive methodological framework. This guide outlines the established principles and experimental protocols that our senior application scientists would employ to characterize the thermal stability and degradation profile of a novel nitrogen-containing heterocyclic compound such as this compound. We trust this guide will serve as a valuable resource for your own internal investigations.

Whitepaper: A Methodological Approach to Characterizing the Thermal Stability and Degradation of Novel Nitrogen-Containing Heterocyclic Compounds

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For nitrogen-rich heterocyclic compounds like pyrazole and pyrazine derivatives, which are privileged structures in medicinal chemistry, understanding their behavior under thermal stress is paramount.[1][2] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physicochemical properties, all of which can compromise the viability of a drug candidate.

This guide provides a comprehensive overview of the theoretical and practical aspects of conducting forced degradation studies with a focus on thermal stress. We will detail the key analytical techniques, experimental workflows, and data interpretation strategies necessary to build a robust understanding of a compound's thermal liability.

Foundational Analytical Techniques for Thermal Analysis

A multi-faceted analytical approach is essential to fully characterize the thermal properties of a compound. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition, identifying the number of decomposition steps, and quantifying mass loss at each stage.

-

Expertise in Experimental Design: The choice of heating rate and atmosphere (inert, e.g., N₂, or oxidative, e.g., air) is critical. A slower heating rate can provide better resolution of distinct degradation events. An oxidative atmosphere may reveal susceptibility to oxidation at elevated temperatures, which is a common degradation pathway for many organic molecules.[3]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.[5]

-

Causality in Interpretation: An endothermic peak in a DSC thermogram typically corresponds to a phase transition, such as melting. An exothermic event, particularly if accompanied by mass loss in a corresponding TGA experiment, is a strong indicator of decomposition.[3]

A Validated Workflow for Assessing Thermal Stability

A systematic and self-validating experimental workflow is crucial for obtaining reliable and reproducible data. The following protocol outlines a best-practice approach.

Step-by-Step Experimental Protocol: TGA-DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of the test compound into a clean, tared TGA/DSC pan. Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's specifications using certified reference materials.

-

TGA Method Parameters:

-

Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

DSC Method Parameters:

-

Temperature Program: Ramp from ambient temperature to a temperature that encompasses the melting point and initial decomposition (as determined by TGA) at a heating rate of 10 °C/min.

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

-

DSC: Determine the melting point (Tm) from the peak of the endothermic event. Correlate any exothermic events with mass loss observed in the TGA data.

-

Diagram of the TGA-DSC Experimental Workflow

Caption: Workflow for TGA-DSC analysis.

Elucidating Degradation Pathways: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6]

Thermal Stress Testing Protocol

-

Solid-State Stress:

-

Place a known quantity of the compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period (e.g., 7 days).

-

At specified time points, withdraw samples for analysis.

-

-

Solution-State Stress:

-

Prepare solutions of the compound in relevant aqueous buffers (acidic, neutral, and basic) and organic solvents.

-

Expose the solutions to elevated temperatures (e.g., 60°C).

-

Withdraw aliquots at various time intervals.

-

-

Analytical Monitoring:

-

Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7]

-

The HPLC method must be validated to demonstrate its ability to separate the parent compound from all significant degradation products.

-

Diagram of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathways for Pyrazolyl-Pyrazines

While specific data for this compound is unavailable, we can hypothesize potential degradation pathways based on the known chemistry of pyrazole and pyrazine rings.

-

Oxidative Degradation: The pyrazine ring, being electron-deficient, can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.[6]

-

Hydrolytic Degradation: Although generally stable, under harsh acidic or basic conditions, cleavage of the bond between the pyrazole and pyrazine rings could occur.

-

Thermal Rearrangement: At elevated temperatures, intramolecular rearrangements or fragmentation of the heterocyclic rings are possible.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Thermal Analysis Data

| Parameter | Value | Method |

| Melting Point (Tm) | To be determined | DSC |

| Onset of Decomposition (Tonset) | To be determined | TGA |

| Temperature of Max Decomposition Rate (Tmax) | To be determined | DTG |

Table 2: Hypothetical Forced Degradation Summary

| Stress Condition | % Degradation | Number of Degradants |

| 80°C/75% RH (solid, 7 days) | To be determined | To be determined |

| 0.1 M HCl (60°C, 24h) | To be determined | To be determined |

| Water (60°C, 24h) | To be determined | To be determined |

| 0.1 M NaOH (60°C, 24h) | To be determined | To be determined |

Conclusion and Future Directions

A thorough understanding of the thermal stability and degradation of this compound is essential for its potential development as a pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for generating the necessary data to assess its stability profile, identify potential liabilities, and inform formulation and storage strategies. Future work should focus on conducting these experimental studies to fill the current knowledge gap and fully characterize this promising molecule.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(1H-PYRAZOL-3-YL)PYRIDINE | 75415-03-1 [chemicalbook.com]

1H and 13C NMR spectral data for 2-(1H-pyrazol-3-yl)pyrazine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-pyrazol-3-yl)pyrazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines a robust experimental protocol for data acquisition, offers a detailed interpretation of the predicted spectral features, and explains the underlying principles of chemical shifts and spin-spin coupling as they apply to this specific molecular architecture. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and characterization of novel chemical entities.

Introduction: The Role of NMR in Characterizing Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for determining the structure of organic molecules.[1][2] For novel compounds such as this compound, which incorporates both pyrazine and pyrazole moieties, NMR provides crucial, high-resolution information about the molecular framework. It allows for the precise mapping of proton and carbon environments, confirming connectivity and stereochemistry, which is fundamental in the fields of drug discovery and materials science.[3]

This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of this compound. By grounding the analysis in established spectroscopic principles and providing a field-proven experimental workflow, this document serves as a practical resource for the unambiguous characterization of this compound and its analogues.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is shown below, with numbering that will be used throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following steps represent a self-validating system for the analysis of compounds like this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the high-purity sample for ¹³C NMR (1-2 mg is often sufficient for ¹H NMR) and record the mass.[4]

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many polar heterocyclic compounds and its residual proton and carbon signals are well-documented (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[2][5] Chloroform-d (CDCl₃) is another common alternative. The use of deuterated solvents is critical to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the instrument's lock system.[4][6]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

-

Transfer: Gently vortex the vial to ensure complete dissolution. Once the solution is clear and free of particulates, transfer it into a clean, dry 5 mm NMR tube using a Pasteur pipette.[6][7]

Instrument Setup and Calibration

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is essential for achieving sharp, symmetrical peaks.[7]

-

Calibration: Reference the chemical shift scale. The standard is Tetramethylsilane (TMS) at 0.00 ppm. However, it is more common to use the residual signal of the deuterated solvent as a secondary internal standard.[7][9]

Data Acquisition Parameters

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., Bruker's 'zg30').[5]

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2–4 seconds.

-

Relaxation Delay: 2–5 seconds to allow for full magnetization recovery.

-

Number of Scans: 16–64 scans, depending on sample concentration.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse experiment (e.g., Bruker's 'zgpg30') to simplify the spectrum to singlets.[5]

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1–2 seconds.

-

Relaxation Delay: 2–5 seconds.

-

Number of Scans: 1024–4096 scans, necessary due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5]

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat spectral baseline.

-

Integration: For ¹H NMR, integrate the signals. The area under each peak is directly proportional to the number of protons it represents.[10][11]

Caption: Standardized workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information based on chemical shift, integration, and signal multiplicity (splitting pattern).[10][12] The electron-withdrawing nature of the nitrogen atoms in both the pyrazine and pyrazole rings will cause the attached protons to be "deshielded," shifting their signals downfield to a higher ppm value, typically in the aromatic region (> 6.5 ppm).[5][12]

Predicted ¹H NMR Data and Signal Assignments

The following is a detailed interpretation of the expected signals for this compound.

-

Pyrazine Protons (H3, H5, H6): The pyrazine ring contains three protons. H5 and H6 are adjacent to one nitrogen, while H3 is situated between two nitrogens. This difference in electronic environment makes them non-equivalent.

-

H3: This proton is expected to be the most downfield signal due to the inductive effect of the adjacent C-N bond and the nearby pyrazole substituent. It will likely appear as a doublet.

-

H5 & H6: These protons will also be in the aromatic region, likely between 8.5 and 9.0 ppm.[13][14] They will couple to each other, appearing as doublets.

-

-

Pyrazole Protons (H4', H5'): The pyrazole ring has two protons.

-

Pyrazole NH Proton: The N-H proton signal is typically a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature, but in DMSO-d₆ it is often observed at a very downfield position (> 12 ppm).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H3 | ~9.1 - 9.3 | d | 1H |

| H5 | ~8.7 - 8.9 | d | 1H |

| H6 | ~8.6 - 8.8 | dd | 1H |

| H5' (Pyrazole) | ~7.8 - 8.0 | d | 1H |

| H4' (Pyrazole) | ~6.8 - 7.0 | d | 1H |

| N1'-H (Pyrazole) | > 12.0 | br s | 1H |

Note: d = doublet, dd = doublet of doublets, br s = broad singlet. Coupling constants (J) are expected to be in the range of 2-5 Hz for aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear at higher chemical shifts (downfield).[5]

Predicted ¹³C NMR Data and Signal Assignments

-

Pyrazine Carbons (C2, C3, C5, C6): The pyrazine ring has four distinct carbon signals. C2, being attached to the pyrazole ring and adjacent to N1, is expected to be significantly downfield. The other carbons (C3, C5, C6) will also resonate in the aromatic region, with their precise shifts determined by their proximity to the nitrogen atoms.[13]

-

Pyrazole Carbons (C3', C4', C5'): The pyrazole ring will show three carbon signals. The substituent-bearing carbon, C3', will be a quaternary carbon and may exhibit a weaker signal intensity. C4' and C5' will appear in the typical range for pyrazole carbons.[17][18][19]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyrazine) | ~152 - 155 |

| C3' (Pyrazole) | ~150 - 153 |

| C5 (Pyrazine) | ~145 - 148 |

| C3 (Pyrazine) | ~143 - 146 |

| C6 (Pyrazine) | ~142 - 145 |

| C5' (Pyrazole) | ~130 - 133 |

| C4' (Pyrazole) | ~105 - 108 |

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established principles of heterocyclic chemistry, reveal a distinct set of signals corresponding to the unique proton and carbon environments within the molecule. The downfield chemical shifts observed in the ¹H spectrum for the pyrazine protons are characteristic of nitrogen-containing aromatic systems. The ¹³C spectrum complements this data by confirming the carbon framework. This comprehensive guide provides the necessary experimental protocols and interpretive framework for researchers to confidently acquire and analyze the NMR data for this compound, ensuring scientific integrity and accelerating research and development efforts.

References

- 1. emerypharma.com [emerypharma.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 4. uwyo.edu [uwyo.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. azooptics.com [azooptics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

infrared (IR) spectroscopy of 2-(1H-pyrazol-3-yl)pyrazine

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(1H-pyrazol-3-yl)pyrazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the vibrational characteristics of this molecule for structural elucidation, quality control, and reaction monitoring. We will explore the theoretical basis for its IR spectrum, provide a validated experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation.

Introduction: The Significance of this compound

This compound is a bicyclic aromatic heterocycle composed of a pyrazole ring linked to a pyrazine ring. The constituent rings, pyrazole and pyrazine, are prevalent scaffolds in numerous biologically active compounds and functional materials[1][2]. The unique arrangement of nitrogen atoms in this molecule imparts specific electronic and hydrogen-bonding properties, making it a valuable building block in the design of novel pharmaceuticals and ligands for coordination chemistry.

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups and overall structure. By analyzing the IR spectrum, one can confirm the identity of the compound, assess its purity, and gain insights into its molecular structure and bonding.

Molecular Structure and Fundamental Vibrational Modes

The chemical structure of this compound, with the molecular formula C₇H₆N₄, is the primary determinant of its IR spectrum[3][4]. Each bond and functional group within the molecule vibrates at a characteristic frequency.

Caption: Chemical structure of this compound.

The key vibrational modes can be categorized as follows:

-

Stretching Vibrations: These involve changes in the inter-atomic distance along the bond axis.

-

N-H stretching (pyrazole ring)

-

Aromatic C-H stretching (both rings)

-

C=N and C=C ring stretching (both rings)

-

N-N stretching (pyrazole ring)

-

-

Bending Vibrations (Deformations): These involve changes in the angle between two bonds.

-

N-H in-plane and out-of-plane bending

-

C-H in-plane and out-of-plane bending

-

Ring deformation modes (breathing, puckering)

-

Predicted IR Spectral Features

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3200 - 3500 | N-H stretching (pyrazole) | Medium, Broad | The broadness is due to intermolecular hydrogen bonding. In dilute solutions, this band becomes sharper. |

| 3000 - 3100 | Aromatic C-H stretching | Medium to Weak | Multiple weak bands are expected from both the pyrazole and pyrazine rings[8]. |

| 1550 - 1620 | C=N and C=C stretching (ring) | Strong to Medium | These are characteristic aromatic ring stretching vibrations. The pyrazine and pyrazole rings will have overlapping absorptions in this region[8]. |

| 1400 - 1500 | Ring stretching / deformation | Medium | Complex series of bands resulting from the coupled vibrations of the heterocyclic rings. |

| 1250 - 1350 | C-N stretching | Medium | In-plane C-H bending vibrations can also appear in this region. |

| 1000 - 1200 | Ring breathing / C-H in-plane bending | Medium to Weak | These modes involve the symmetric expansion and contraction of the rings. |

| 750 - 900 | C-H out-of-plane bending | Strong | The position of these strong bands is diagnostic of the substitution pattern on the aromatic rings. |

| 600 - 700 | Ring deformation (out-of-plane) | Medium to Weak |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a robust, self-validating protocol for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for small sample quantities and rapid analysis.

Caption: Experimental workflow for FT-IR analysis using ATR.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes. This minimizes interference from atmospheric water and carbon dioxide.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Collection (Self-Validation):

-

With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment is stored and automatically subtracted from the sample spectrum.

-

Causality: This step is critical for data integrity. Failure to acquire a clean background will result in atmospheric and instrumental artifacts appearing in the final spectrum, leading to misinterpretation.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

-

Engage the pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

-

-

Spectrum Acquisition:

-

Set the acquisition parameters. Recommended settings for a high-quality spectrum are:

-

Scans: 32 (improves signal-to-noise ratio)

-

Resolution: 4 cm⁻¹ (sufficient for most mid-IR applications)

-

Range: 4000 - 400 cm⁻¹

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Use the peak-picking tool to identify the precise wavenumbers of the absorption bands.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to prevent cross-contamination.

-

Spectral Interpretation and Applications

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes from Section 3.

-

Identity Confirmation: The primary application is to confirm the identity of a synthesized batch of this compound. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this, as the complex pattern of bands is unique to the molecule.

-

Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For example, the presence of a broad band around 3300 cm⁻¹ could indicate residual water, while a sharp peak around 1700 cm⁻¹ might suggest a carbonyl-containing impurity.

-

Reaction Monitoring: In drug development and chemical synthesis, IR spectroscopy can be used to monitor the progress of reactions involving this compound. For instance, if the N-H group of the pyrazole is alkylated, the disappearance of the N-H stretching band (around 3200-3500 cm⁻¹) would be a clear indicator of reaction completion.

-

Hydrogen Bonding Analysis: The position and shape of the N-H stretching band can provide valuable information about intermolecular and intramolecular hydrogen bonding, which is crucial for understanding the solid-state structure and solubility of the compound.

Conclusion

The infrared spectrum of this compound is rich with information derived from the vibrational characteristics of its constituent pyrazole and pyrazine rings. A thorough understanding of its spectral features, combined with a robust experimental protocol, empowers researchers to confidently identify the molecule, assess its purity, and monitor its chemical transformations. As a rapid, non-destructive, and highly sensitive technique, FT-IR spectroscopy is an essential tool in the arsenal of scientists working with this important heterocyclic compound.

References

- 1. visnav.in [visnav.in]

- 2. ijbpas.com [ijbpas.com]

- 3. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

Unlocking the Electronic Landscape of Pyrazolylpyrazine Compounds: A Technical Guide for Drug Discovery and Materials Science

Introduction: The Strategic Fusion of Pyrazole and Pyrazine Moieties

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct heterocyclic scaffolds is a powerful approach to developing novel molecules with tailored electronic properties. Pyrazolylpyrazine compounds, which integrate the electron-rich pyrazole ring with the electron-deficient pyrazine ring, represent a class of molecules with significant potential. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] Conversely, the pyrazine ring influences a molecule's metabolic stability, solubility, and overall electronic characteristics.[1] This guide provides an in-depth exploration of the electronic properties of pyrazolylpyrazine compounds, offering a technical resource for researchers engaged in drug development and the design of advanced functional materials.

Theoretical Framework: Unveiling Electronic Structure with Density Functional Theory (DFT)

Understanding the electronic properties of pyrazolylpyrazine compounds at a molecular level is paramount for predicting their behavior and guiding rational design. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as indispensable computational tools for these investigations.[2][3][4][5] These methods allow for the calculation of key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to a molecule's reactivity and photophysical behavior.

A foundational study on 2-bromo-5-(1H-pyrazol-1-yl)pyrazine (Compound I ) and 2,5-di(1H-pyrazol-1-yl)pyrazine (Compound II ) provides critical insights into the electronic landscape of this class of compounds. TD-DFT calculations have elucidated the nature of their electronic transitions. For both compounds, the lower energy absorptions are primarily characterized as πpyrazine→πpyrazine transitions. Notably, for the brominated analog I , an additional intraligand charge transfer (ILCT) transition from the pyrazole ring to the pyrazine ring (πpyrazol→πpyrazine) is observed.

Diagram: Conceptual Representation of Molecular Orbitals in Pyrazolylpyrazines

Caption: Frontier molecular orbital transitions in pyrazolylpyrazine compounds.

Experimental Characterization of Electronic Properties

The theoretical insights gained from computational studies are complemented and validated by experimental techniques that probe the electronic behavior of pyrazolylpyrazine compounds. The primary methods employed are UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

Photophysical Properties: Absorption and Emission Behavior

The photophysical properties of pyrazolylpyrazine compounds are a direct consequence of their electronic structure. These properties are typically investigated in various solvents to understand the influence of the local environment on electronic transitions.

For instance, Compounds I and II exhibit two primary absorption bands in the UV-Vis region, with molar extinction coefficients (ε) on the order of 10⁴ M⁻¹cm⁻¹. Upon excitation, both compounds display fluorescence. Compound II shows a single emission band, while Compound I exhibits two distinct emission bands in the 350-450 nm range. The emission of these compounds is largely unaffected by solvent polarity or the presence of oxygen. The fluorescence decay of Compound II follows a mono-exponential pattern, whereas Compound I displays a bi-exponential decay, which is hypothesized to originate from both πpyrazine→πpyrazine and πpyrazol→πpyrazine transitions.

| Compound | Key Photophysical Parameters (in Acetonitrile) |

| 2-bromo-5-(1H-pyrazol-1-yl)pyrazine (I) | Absorption (λmax): ~260 nm, ~315 nm |

| Emission (λem): ~360 nm, ~640 nm (in a Rhenium complex)[6] | |

| 2,5-di(1H-pyrazol-1-yl)pyrazine (II) | Absorption (λmax): Two bands in the UV-Vis region |

| Emission (λem): One band in the 350-450 nm region |

Note: Detailed quantitative data for the free ligands is limited in the provided search results. The emission data for Compound I is from a study of its Rhenium complex, which introduces Metal-to-Ligand Charge Transfer (MLCT) transitions.[6]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

The following is a generalized protocol for the characterization of the photophysical properties of pyrazolylpyrazine compounds.

1. Sample Preparation:

- Prepare a stock solution of the pyrazolylpyrazine compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane).

- Create a series of dilutions to determine the optimal concentration for absorption and fluorescence measurements, ensuring absorbance values are within the linear range of the spectrophotometer (typically < 1.0).

2. UV-Vis Absorption Spectroscopy: [7][8]

- Use a dual-beam UV-Vis spectrophotometer.

- Record a baseline spectrum with the solvent-filled cuvette.

- Measure the absorption spectrum of the sample solution across the desired wavelength range (e.g., 200-800 nm).

- Identify the wavelength of maximum absorption (λmax).

3. Fluorescence Spectroscopy: [7][9][10]

- Use a spectrofluorometer.

- Excite the sample at its λmax determined from the UV-Vis spectrum.

- Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

- To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under identical experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Diagram: Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the photophysical properties of pyrazolylpyrazine compounds.

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of pyrazolylpyrazine compounds.[11][12][13][14][15] By measuring the potentials at which these redox events occur, one can estimate the HOMO and LUMO energy levels of the molecule.

For example, in a rhenium complex of Compound I , an irreversible oxidation was observed at an anodic peak potential (Ep,a) of +1.067 V, and two irreversible reductions were seen at cathodic peak potentials (Ep,c) of -1.445 V and -1.675 V.[6] DFT calculations supported the assignment of the oxidation as a metal-centered process, while the first reduction was determined to be ligand-centered.[6]

Experimental Protocol: Cyclic Voltammetry

1. Solution Preparation:

- Dissolve the pyrazolylpyrazine compound in an appropriate solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

- Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

2. Electrochemical Measurement:

- Employ a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

- Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.

- Add a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple) for internal calibration.

3. Data Analysis:

- Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.

- Estimate the HOMO and LUMO energy levels using the following empirical equations:

- EHOMO = -[Eox - Eref + 4.8] eV

- ELUMO = -[Ered - Eref + 4.8] eV (where Eref is the potential of the reference compound versus the vacuum level, typically ~4.8 eV for the Fc/Fc⁺ couple).

Conclusion and Future Directions

Pyrazolylpyrazine compounds exhibit a rich and tunable electronic landscape governed by the interplay between the electron-donating pyrazole and electron-accepting pyrazine rings. The strategic introduction of substituents on either ring provides a powerful means to modulate their HOMO/LUMO energy levels, and consequently, their photophysical and electrochemical properties. This technical guide has outlined the key theoretical and experimental methodologies for elucidating these properties. Future research in this area will likely focus on expanding the library of pyrazolylpyrazine derivatives and exploring their applications in areas such as organic light-emitting diodes (OLEDs), chemosensors, and targeted therapeutics. The foundational understanding of their electronic properties detailed herein will be critical for the rational design of next-generation materials and pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. DFT and TD-DFT calculation of new thienopyrazine-based small molecules for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. biocompare.com [biocompare.com]

- 9. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iieta.org [iieta.org]

Tautomeric Landscapes of 3-(pyrazin-2-yl)-1H-pyrazole: A Technical Guide for Drug Discovery

Foreword: The Chameleon in the Ring - Why Tautomerism Matters in Medicinal Chemistry

In the intricate world of drug design, the seemingly subtle phenomenon of tautomerism can be a formidable challenge or a powerful tool. These constitutional isomers, existing in dynamic equilibrium, can profoundly influence a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy.[1][2][3] The N-heterocyclic scaffold of 3-(pyrazin-2-yl)-1H-pyrazole, a privileged core in medicinal chemistry, presents a fascinating case study in prototropic tautomerism.[1][4] Understanding and controlling the tautomeric landscape of this molecule is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. This guide provides an in-depth exploration of the tautomerism of 3-(pyrazin-2-yl)-1H-pyrazole, offering a roadmap for researchers to characterize, quantify, and ultimately leverage this phenomenon in their drug discovery endeavors.

The Tautomeric Possibilities of 3-(pyrazin-2-yl)-1H-pyrazole

Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[5] For an unsymmetrically substituted pyrazole such as 3-(pyrazin-2-yl)-1H-pyrazole, this results in two distinct tautomeric forms: 3-(pyrazin-2-yl)-1H-pyrazole (Tautomer A) and 5-(pyrazin-2-yl)-1H-pyrazole (Tautomer B) .

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which are in turn influenced by a delicate interplay of electronic effects of the substituent, steric hindrance, and the surrounding microenvironment (e.g., solvent polarity, pH).[6][7][8] The electron-withdrawing nature of the pyrazinyl ring is expected to play a significant role in modulating the electron density of the pyrazole core, thereby influencing the position of the tautomeric equilibrium.[9]

Deciphering the Dominant Tautomer: A Multi-pronged Approach

A conclusive determination of the predominant tautomeric form requires a synergistic combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their collective interpretation provides a robust and self-validating understanding of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State

NMR spectroscopy is an indispensable tool for studying tautomerism in solution.[4][10] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

-

Sample Preparation: Prepare solutions of 3-(pyrazin-2-yl)-1H-pyrazole in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 10 mg/mL. The use of multiple solvents is crucial as the tautomeric equilibrium can be solvent-dependent.[6][11]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at ambient temperature. For N-unsubstituted pyrazoles at room temperature, a rapid proton exchange between the two nitrogen atoms often leads to time-averaged signals, resulting in broad peaks for the pyrazole ring carbons C3 and C5.[4]

-

Low-Temperature NMR: To slow down the proton exchange and resolve the signals for individual tautomers, acquire spectra at lower temperatures (e.g., down to -60 °C in a suitable solvent like CD₂Cl₂).[12]

-

¹⁵N NMR Spectroscopy: If isotopically labeled material is available or through natural abundance ¹⁵N NMR, the chemical shifts of the pyrazole nitrogen atoms can provide unambiguous evidence for the proton's location. The "pyrrole-like" nitrogen (N-H) and the "pyridine-like" nitrogen (=N-) exhibit distinct chemical shifts.[11]

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be employed to establish through-space proximity between the pyrazole N-H proton and protons on the pyrazinyl ring, which will differ for the two tautomers.[13]

Causality Behind Experimental Choices: The choice of multiple solvents allows for the assessment of environmental effects on the tautomeric equilibrium. Low-temperature NMR is essential to overcome the challenge of rapid proton exchange, a common phenomenon in N-unsubstituted pyrazoles that can mask the presence of distinct tautomers.[12] ¹⁵N NMR provides direct insight into the electronic state of the nitrogen atoms, offering a more definitive assignment of the tautomeric form.[11]

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This technique can definitively identify the position of the proton on the pyrazole ring, revealing the preferred tautomer in the crystalline form.

-

Crystal Growth: Grow suitable single crystals of 3-(pyrazin-2-yl)-1H-pyrazole by slow evaporation from an appropriate solvent or solvent mixture.

-

Data Collection and Structure Refinement: Mount a selected crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen.[15][16]

Trustworthiness of the Protocol: An X-ray crystal structure provides a high-resolution, three-dimensional representation of the molecule, offering incontrovertible evidence of the tautomeric form present in the solid state.[14] It's important to note that the solid-state structure may not always reflect the predominant tautomer in solution.

Computational Chemistry: Predicting Tautomeric Stability

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[6][7][17] By calculating the Gibbs free energy of each tautomer, we can predict the equilibrium constant and the relative population of each species in the gas phase and in solution (using implicit or explicit solvent models).

-

Geometry Optimization: Perform full geometry optimizations of both tautomers (Tautomer A and Tautomer B) in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[8]

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Solvation Effects: To model the influence of the solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) for the solvents used in the NMR experiments.[6]

-

Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The relative population of each tautomer can be estimated using the Boltzmann distribution.

Authoritative Grounding: The choice of DFT functional and basis set should be guided by literature precedents for similar heterocyclic systems to ensure the reliability of the computational predictions.[8][9] Comparing the calculated relative energies with the experimental observations from NMR provides a cross-validation of the results.

Data Presentation and Visualization

Table 1: Predicted Relative Stabilities of 3-(pyrazin-2-yl)-1H-pyrazole Tautomers

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in CDCl₃ (kcal/mol) | ΔG in DMSO (kcal/mol) |

| Tautomer A | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer B | Calculated Value | Calculated Value | Calculated Value |

Note: The table will be populated with the results from the DFT calculations.

Diagrams and Workflows

Conclusion and Future Perspectives

The tautomeric behavior of 3-(pyrazin-2-yl)-1H-pyrazole is a critical parameter that will undoubtedly influence its biological activity and drug-like properties. The integrated approach outlined in this guide, combining high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive DFT calculations, provides a robust framework for a comprehensive understanding of its tautomeric landscape. The insights gained from these studies will empower medicinal chemists to make informed decisions in the design and optimization of novel drug candidates based on this promising scaffold. Future work could explore the impact of substituents on the pyrazinyl ring on the tautomeric equilibrium, further expanding our understanding and control over this fascinating molecular chameleon.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. The Effect of Solvent on Tautomerization of 4-bromo Substituted 1...: Ingenta Connect [ingentaconnect.com]

- 7. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution [scholars.utoledo.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Introduction: The Scientific Imperative for Structural Elucidation

An In-depth Technical Guide to the Single-Crystal X-ray Structure of 2-(1H-pyrazol-3-yl)pyrazine: A Methodological and Structural Analysis

The confluence of pyrazole and pyrazine rings within a single molecular framework, as seen in this compound, presents a compelling case for detailed structural investigation. Both pyrazole and pyrazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to their versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The spatial arrangement of these two heterocyclic systems, their conformational preferences, and the non-covalent interactions they engage in are critical determinants of their physicochemical properties and, consequently, their efficacy in drug-target binding.[6]

This technical guide provides a comprehensive overview of the methodologies involved in determining the single-crystal X-ray structure of this compound. While a definitive published structure for this specific molecule is not yet available in open crystallographic databases, this document will serve as a robust framework for its eventual characterization. We will delve into the synthesis, crystallization, and X-ray diffraction analysis, and further provide a predictive analysis of its structural features based on known crystallographic data of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel chemical entities.

Part 1: Synthesis and Crystallization: From Powder to Priceless Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of a pyrazine-containing precursor with a suitable three-carbon building block to form the pyrazole ring. A general, robust protocol is outlined below.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of the Chalcone Intermediate. To a solution of 2-acetylpyrazine in ethanol, add an equimolar amount of a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) and a catalytic amount of a base such as sodium hydroxide.

-

Step 2: Cyclization with Hydrazine. The resulting chalcone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. The mixture is refluxed for several hours to facilitate the cyclization and formation of the pyrazole ring.

-

Step 3: Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of the synthesized compound should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

Growing Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be explored to find the optimal conditions.

Experimental Protocol: Crystallization

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a poor solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis: Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed on the diffractometer, and the data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern CCD or CMOS detector is used to collect the diffraction data over a range of crystal orientations.

-

Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[7]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell. Software such as SHELXS is commonly used for this purpose.[8]

-

Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. This is typically done using software like SHELXL.[8] Hydrogen atoms are usually located from the difference Fourier map and refined isotropically.

Part 3: Hypothetical Structural Analysis and Discussion

Based on the known structures of related pyrazole and pyrazine derivatives, we can predict the key structural features of this compound.

Molecular Geometry

The molecule is expected to be largely planar, with some potential for slight torsion between the pyrazole and pyrazine rings. The bond lengths and angles within the heterocyclic rings are anticipated to be consistent with those of other aromatic systems.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) (for monoclinic) | 90 - 110 |

| V (ų) | 1000 - 1500 |

| Z | 4 |

Table 1: Hypothetical Crystallographic Data for this compound.

| Bond | Expected Length (Å) | Angle | Expected Value (°) |

| N1-N2 (pyrazole) | 1.34 - 1.38 | C-N-N (pyrazole) | 104 - 108 |

| C-C (pyrazine) | 1.38 - 1.40 | C-N-C (pyrazine) | 115 - 118 |

| C-N (pyrazine) | 1.32 - 1.35 |

Table 2: Expected Bond Lengths and Angles for this compound.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds and π-π stacking interactions. The pyrazole N-H group is a potent hydrogen bond donor, while the nitrogen atoms of both the pyrazole and pyrazine rings can act as hydrogen bond acceptors.[9][10][11]

Hydrogen Bonding: The N-H of the pyrazole ring is likely to form a hydrogen bond with a nitrogen atom of a neighboring pyrazine or pyrazole ring, leading to the formation of chains or dimers.

π-π Stacking: The aromatic pyrazole and pyrazine rings can participate in π-π stacking interactions, further stabilizing the crystal structure.[8] These interactions would likely involve offset or parallel-displaced arrangements of the rings.

Caption: Predicted intermolecular interactions in the crystal structure.

Conclusion: The Path Forward

The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its solid-state properties and its potential for applications in drug development and materials science. This guide has provided a comprehensive roadmap for achieving this goal, from synthesis and crystallization to the final structural analysis. The insights gained from the crystal structure will be invaluable for rational drug design, polymorphism studies, and the development of new functional materials based on this promising heterocyclic scaffold.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust, Two-Step Synthesis of 2-(1H-pyrazol-3-yl)pyrazine from Hydrazine for Drug Discovery Applications

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(1H-pyrazol-3-yl)pyrazine, a key heterocyclic scaffold in medicinal chemistry and drug development. The described methodology circumvents the challenges associated with direct functionalization by employing a robust, two-step sequence starting from commercially available 2-acetylpyrazine. The core of the synthesis involves the formation of a highly reactive enaminone intermediate, 3-(dimethylamino)-1-(pyrazin-2-yl)propen-1-one, followed by a regioselective cyclocondensation reaction with hydrazine hydrate. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters designed for reproducibility and scalability in a research setting.

Introduction & Scientific Rationale

The pyrazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs due to its ability to act as a versatile hydrogen bond donor and acceptor.[1][2] When fused with a pyrazine moiety, the resulting this compound structure presents a unique bicyclic heteroaromatic system with significant potential for engaging with biological targets. The synthesis of such substituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine—a classic transformation known as the Knorr pyrazole synthesis.[3][4][5][6]

Directly creating the required 1,3-dicarbonyl precursor from 2-acetylpyrazine can be inefficient. Therefore, this protocol utilizes a more elegant and efficient strategy: the conversion of the starting ketone into an enaminone intermediate. Enaminones serve as highly effective "masked" 1,3-dicarbonyls.[5] The reaction of 2-acetylpyrazine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) generates a stable, easy-to-handle enaminone. This intermediate then undergoes a clean and high-yielding cyclization with hydrazine, where the dimethylamino group acts as an excellent leaving group, driving the reaction to completion.[7] This approach offers superior control over regioselectivity compared to methods using asymmetrical diketones.[8][9]

Overall Synthetic Workflow

The synthesis is performed in two distinct experimental stages, as illustrated in the workflow diagram below. The initial step involves the formation of the enaminone intermediate from 2-acetylpyrazine. The second step is the core cyclocondensation reaction with hydrazine to yield the final product.

Figure 1: Two-step synthetic workflow for this compound.

Detailed Experimental Protocols

4.1 Safety Precautions:

-

Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and corrosive. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

-

DMF-DMA: Flammable and a moisture-sensitive reagent. Handle under an inert atmosphere where possible.

-

Toluene & Ethanol: Flammable solvents. Ensure all heating is performed using a heating mantle and condenser in a well-ventilated fume hood, away from open flames or sparks.

4.2 Protocol 1: Synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)propen-1-one (Intermediate)

This protocol details the formation of the key enaminone intermediate. The reaction proceeds by nucleophilic attack of the enolized ketone onto the activated dimethylformamide acetal, followed by elimination of methanol.

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyrazine (5.0 g, 40.9 mmol, 1.0 equiv.).

-

Add 40 mL of anhydrous toluene to the flask to dissolve the starting material.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (6.5 mL, 49.1 mmol, 1.2 equiv.) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The formation of a new, more polar spot corresponding to the enaminone should be observed.

-

Once the reaction is complete (disappearance of the starting 2-acetylpyrazine spot), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue, a dark oil or solid, is the enaminone intermediate. This crude product is often of sufficient purity for direct use in the next step. If necessary, it can be purified by column chromatography on silica gel.

4.3 Protocol 2: Synthesis of this compound